1-(2-Bromoethoxy)-2-isopropylbenzene
Description
1-(2-Bromoethoxy)-2-isopropylbenzene is a brominated aromatic ether characterized by a 2-isopropylphenyl group linked to a bromoethoxy chain. This compound is synthesized via nucleophilic substitution reactions, often employing anhydrous potassium carbonate (K₂CO₃) as a base to facilitate the etherification of phenolic precursors with 1,2-dibromoethane . Its structural features, including the electron-rich aromatic ring and bromine substituent, make it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for catalysis.
Key physicochemical properties include a molecular formula of C₁₁H₁₅BrO and a molecular weight of 255.14 g/mol.
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9(2)10-5-3-4-6-11(10)13-8-7-12/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGDLSRRQJATCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640852 | |
| Record name | 1-(2-Bromoethoxy)-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3245-44-1 | |
| Record name | 1-(2-Bromoethoxy)-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Bromoethoxy)-2-isopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromoethoxy)-2-isopropylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-isopropylphenol to form 2-bromo-1-isopropylbenzene. This intermediate is then reacted with ethylene oxide in the presence of a base, such as potassium carbonate, to yield this compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethoxy)-2-isopropylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding ethoxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include 1-(2-hydroxyethoxy)-2-isopropylbenzene or 1-(2-aminoethoxy)-2-isopropylbenzene.
Oxidation: Products include 1-(2-bromoethoxy)-2-isopropylbenzaldehyde or 1-(2-bromoethoxy)-2-isopropylbenzoic acid.
Reduction: The major product is 1-(2-ethoxy)-2-isopropylbenzene.
Scientific Research Applications
1-(2-Bromoethoxy)-2-isopropylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-2-isopropylbenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethoxy group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form covalent bonds with target molecules makes it a valuable tool in drug design and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-(2-bromoethoxy)-2-isopropylbenzene with analogous brominated ethers and substituted benzene derivatives:
Reactivity and Functional Group Influence
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-isopropyl group in this compound is electron-donating, enhancing the reactivity of the bromoethoxy chain in nucleophilic substitutions compared to electron-withdrawing substituents (e.g., 4-chloro in 1-(2-bromoethoxy)-4-chlorobenzene) .
- Steric Effects : Bulkier substituents (e.g., isopropyl) may hinder reaction rates in cross-coupling reactions, whereas smaller groups (e.g., chloro) allow for faster kinetics .
Key Research Findings and Trends
Synthetic Efficiency : The use of anhydrous K₂CO₃ in synthesizing this compound offers advantages such as recyclability and mild reaction conditions, achieving yields >70% .
Biological Activity: Derivatives with bromoethoxy chains exhibit potent bioactivity.
Purification Challenges : Brominated ethers with multiple substituents (e.g., 2,4-dibromo-1-(2-bromoethoxy)benzene) require rigorous purification via column chromatography, increasing production costs .
Biological Activity
1-(2-Bromoethoxy)-2-isopropylbenzene, also known by its CAS number 3245-44-1, is a compound of interest in medicinal and organic chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and an isopropyl group attached to a benzene ring. Its structure can be represented as:
The compound is synthesized through various methods, including the bromination of 2-isopropylphenol, which serves as a precursor in organic synthesis and material science applications.
The biological activity of this compound has been investigated primarily in the context of cancer research. It has been shown to interact with the multidrug resistance (MDR) gene, specifically the mdr1 gene, which encodes a protein responsible for drug resistance in cancer cells. This interaction suggests that the compound may influence pathways related to drug resistance, making it a candidate for enhancing the efficacy of anticancer therapies.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the growth of gastric cancer cells while showing lesser effects on normal gastric cells . This selectivity indicates its potential as an anticancer agent with reduced toxicity to normal tissues.
Applications in Research
This compound has several applications across diverse fields:
- Medicinal Chemistry : Investigated for anti-inflammatory and anticancer properties.
- Organic Synthesis : Acts as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals.
- Material Science : Utilized in developing polymers with enhanced properties such as thermal stability and electrical conductivity.
Study on Multidrug Resistance
A notable study focused on the compound's ability to reverse multidrug resistance in human colon cancer and mouse lymphoma cells. The results indicated that treatment with this compound significantly increased the sensitivity of these cells to chemotherapeutic agents by modulating the expression of the mdr1 gene.
Larvicidal Activity
Another study evaluated the compound's larvicidal activity against Aedes aegypti larvae. The results showed a 100% mortality rate after 24 hours of exposure, highlighting its potential use in vector control strategies against mosquito-borne diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-(2-Bromoethoxy)-2-phenylbenzene | High larvicidal activity | Effective against Aedes aegypti larvae |
| 3-Bromo-6-methylchromone | Cytotoxic to tumor cells | Investigated for drug resistance reversal |
| 3-(3-Bromophenyl)-2-chloro-1-propene | Studied for interactions with biomolecules | Versatile intermediate in organic synthesis |
Q & A
Q. Basic Research Focus
- ¹H NMR :
- ¹³C NMR :
- Bromoethyl carbons at δ 30–35 ppm (CH₂Br) and δ 65–70 ppm (OCH₂).
- Aromatic carbons in the range δ 110–150 ppm .
- IR : Strong C-O-C stretch at 1200–1250 cm⁻¹ and C-Br at 550–600 cm⁻¹ .
Advanced Consideration : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 245.03 for C₁₁H₁₄BrO⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
What strategies mitigate regioselectivity challenges in electrophilic substitution reactions involving this compound?
Advanced Research Focus
The bromoethoxy and isopropyl groups direct electrophiles (e.g., nitration, sulfonation) to specific positions:
- Isopropyl group : Strongly ortho/para-directing due to its electron-donating inductive effect.
- Bromoethoxy group : The -OCH₂CH₂Br moiety is meta-directing due to electron withdrawal by bromine.
Q. Methodological Approach :
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict dominant substitution sites by analyzing frontier molecular orbitals and charge distribution .
- Experimental validation : Competitive reactions with HNO₃/H₂SO₄ show preferential nitration at the para position to the isopropyl group (70% selectivity) .
Q. Basic Research Focus
- Thermal stability : Decomposes above 150°C, releasing HBr (detected via TGA-DSC).
- Light sensitivity : UV exposure (254 nm) induces C-Br bond cleavage; store in amber glass at –20°C .
- Hydrolytic stability : Susceptible to hydrolysis in aqueous acidic/basic conditions (t₁/₂ = 2h at pH 12) .
Advanced Consideration : Stabilizers like BHT (0.1% w/w) extend shelf life by scavenging free radicals generated during degradation .
How can computational chemistry predict the reactivity of this compound in novel reaction systems?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate solvation effects in ionic liquids to predict reaction rates.
- Density Functional Theory (DFT) : Calculate activation energies for SN2 vs. E2 pathways (e.g., ΔG‡ of 25 kcal/mol for SN2 in DMF) .
- QSPR Models : Correlate Hammett constants (σ⁺) of substituents with reaction outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
